![molecular formula C9H9ClF3N3O B1477480 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098113-12-1](/img/structure/B1477480.png)
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol, or 6-chloro-2-methylpyrimidine-3-trifluoromethylazetidine-3-ol (6-CMT), is an organic compound with a unique chemical structure. It is a synthetic compound that has been studied in recent years for its potential applications in pharmaceuticals, agriculture, and other areas. 6-CMT has been found to possess a number of interesting properties, including antimicrobial, antiviral, and antifungal activities. In addition, it has been shown to have potential as a selective inhibitor of certain enzymes and as a potential therapeutic agent for certain diseases.
Scientific Research Applications
Environmental and Agricultural Applications
Studies on related compounds, such as chlorpyrifos and its metabolites, underscore the environmental relevance of chloro- and methyl-substituted pyrimidines. Chlorpyrifos, an organophosphate pesticide, and its primary metabolite 3,5,6-trichloro-2-pyridinol (TCP) have been extensively investigated for their environmental persistence and impact on terrestrial and aquatic life. The degradation and bioremediation of chlorpyrifos and TCP have been a significant focus, emphasizing the need for understanding and mitigating the environmental effects of such compounds (Bose, Kumar, & Vo, 2021).
Pharmacological and Biochemical Significance
The pharmacological and biochemical research domains have also seen the application of compounds featuring pyrimidine and trifluoromethyl groups. For instance, triazolopyrimidines have been explored for their diverse pharmacological efficacy, including anticancer, anti-inflammatory, antibacterial, and antifungal activities. This demonstrates the potential of such compounds in drug discovery and the development of new therapeutics (Renyu, Yuchao, Kandegama, Qiong, & Guangfu, 2018).
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-5-14-6(10)2-7(15-5)16-3-8(17,4-16)9(11,12)13/h2,17H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIXMDVNYHNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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